2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, followed by the introduction of the pyridazinyl and pyridinyl groups through nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole and pyridazinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents and catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
3-(1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one: Studied for its cytotoxic effects on cancer cells.
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Used in heterocyclization reactions to form various derivatives.
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-20(13-28-14-24-16-5-1-2-6-17(16)28)23-11-10-22-18-7-8-19(27-26-18)25-15-4-3-9-21-12-15/h1-9,12,14H,10-11,13H2,(H,22,26)(H,23,29)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVPPATZGGSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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